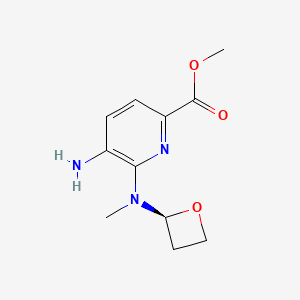

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate

Description

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

methyl 5-amino-6-[methyl-[(2S)-oxetan-2-yl]amino]pyridine-2-carboxylate |

InChI |

InChI=1S/C11H15N3O3/c1-14(9-5-6-17-9)10-7(12)3-4-8(13-10)11(15)16-2/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

DCQLAORABLPIBU-VIFPVBQESA-N |

Isomeric SMILES |

CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)N |

Canonical SMILES |

CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of the oxetane ring : This is often achieved by cyclization of appropriate precursors containing hydroxyl and leaving groups under controlled conditions.

- Attachment of the oxetane moiety to the picolinate scaffold : This involves nucleophilic substitution or amination reactions to link the oxetane-containing side chain to the 5-amino-6-position of the picolinate ring.

- Introduction of the methyl ester and amino groups : Functionalization steps ensure the methyl ester at the 2-carboxylate position and the amino groups at the 5 and 6 positions are correctly installed.

Detailed Synthetic Route

A representative synthetic route includes:

Synthesis of the oxetane intermediate : Starting from a suitable diol or halohydrin precursor, intramolecular cyclization under basic or acidic catalysis forms the oxetane ring. Conditions such as temperature, solvent, and catalyst choice are optimized to maximize yield and minimize side reactions.

Formation of the aminoalkyl side chain : The oxetane intermediate is functionalized with a methylamino group, often via reductive amination or nucleophilic substitution using methylamine derivatives.

Coupling with the picolinate core : The functionalized oxetane side chain is coupled to a methyl 5-amino-6-halopicolinate intermediate through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Final deprotection and purification : Protective groups used during synthesis (e.g., Boc, methyl esters) are removed under mild conditions to yield the target compound with high enantiomeric purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxetane ring formation | Base (e.g., NaH), solvent (THF), reflux | Intramolecular cyclization, high yield |

| Amination of oxetane | Methylamine, reductive amination agents | Control of stereochemistry critical |

| Coupling to picolinate core | Pd catalyst (e.g., Pd2(dba)3), ligand, base | Buchwald-Hartwig amination preferred |

| Deprotection | Acidic conditions (e.g., TFA), mild heating | Avoid racemization |

Research Findings and Optimization

- Stereochemical control : Maintaining the (S)-configuration is achieved by using chiral starting materials or chiral catalysts during key steps, especially during oxetane ring formation and amination.

- Yield improvements : Use of palladium-catalyzed amination with optimized ligands enhances coupling efficiency and reduces side products.

- Scalability : The synthetic route is amenable to scale-up, with cyclization and coupling steps optimized for industrial conditions, including solvent recycling and catalyst recovery.

- Purity and characterization : Final products are characterized by NMR, mass spectrometry, and chiral HPLC to confirm structure and enantiopurity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Oxetane ring synthesis | Intramolecular cyclization | NaH, THF, reflux | High yield, ring strain managed |

| Amination of oxetane | Reductive amination | Methylamine, reducing agent | Stereoselective, preserves chirality |

| Coupling to picolinate | Pd-catalyzed amination | Pd2(dba)3, phosphine ligand, base | Efficient C-N bond formation |

| Deprotection and purification | Acidic cleavage of protecting groups | TFA, mild heat | High purity, no racemization |

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate involves its interaction with specific molecular targets and pathways. The oxetane ring and amino groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate with analogs based on substituent effects, physicochemical properties, and functional roles.

Nitro-Substituted Analog: Methyl (S)-5-Nitro-6-((oxetan-2-ylmethyl)amino)picolinate

- Key Differences: Replacing the amino group at position 5 with a nitro group increases molecular weight (282.26 g/mol vs. 252.27 g/mol) and introduces strong electron-withdrawing effects.

- Structural Impact: The nitro group may decrease metabolic stability compared to the amino group due to its susceptibility to enzymatic reduction in biological systems.

Brominated Picolinate Derivatives

Compounds such as Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) and Methyl 6-amino-5-bromopicolinate (CAS: 178876-82-9) highlight the influence of halogenation:

- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the target compound’s structure .

Amino-Substituted Pyridines

Examples like 2-Amino-5-nitro-6-methylpyridine (CAS: 22280-62-2, mp 185–189°C) and 6-Amino-5-nitro-2-picoline (CAS: 21901-29-1, mp 147–157°C) demonstrate:

- Melting Point Trends: The presence of nitro and methyl groups correlates with higher melting points compared to amino-oxetane derivatives, suggesting stronger intermolecular forces .

Parent Compound: Methyl Picolinate

Methyl picolinate (CAS: 2459-07-6) lacks the oxetane and amino groups, resulting in:

- Simpler Handling : While it poses respiratory hazards per OSHA guidelines, the absence of complex substituents simplifies storage and synthesis .

- Reduced Bioactivity: The target compound’s oxetane and amino groups may enhance interactions with biological targets (e.g., GLP-1 receptors, as seen in related oxetane-containing activators) .

Data Table: Comparative Overview

*Inferred based on structural analysis.

Research Findings and Implications

- Synthetic Utility : The nitro analog () serves as a key intermediate for synthesizing the target compound, while brominated derivatives () offer routes for further functionalization .

- Safety Considerations : While Methyl picolinate requires strict respiratory protection (), the target compound’s safety profile remains uncharacterized, warranting further study .

Biological Activity

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 237.25 g/mol. The compound features a picolinate moiety and an oxetane ring, which contribute to its reactivity and biological properties. The presence of the amino group enhances its potential for interaction with biological targets, making it a candidate for various pharmacological applications .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar oxetane structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways .

- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, potentially acting against various bacterial strains. The oxetane ring's ability to form reactive intermediates could play a role in disrupting bacterial cell membranes.

- Neuroprotective Effects : Some studies have suggested that compounds containing the picolinate moiety can exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

The mechanism of action for this compound is hypothesized to involve:

- Metal Ion Chelation : The picolinate component may chelate metal ions, influencing various biochemical pathways crucial for cellular function.

- Ring Opening Reactions : The oxetane ring can undergo ring-opening reactions to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects .

- Modulation of Enzymatic Activity : Similar compounds have been shown to interact with enzymes involved in drug metabolism, suggesting that this compound might influence pharmacokinetic profiles by altering enzyme activity .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Picolinate Moiety : This can be achieved through traditional carboxylation methods.

- Introduction of the Oxetane Ring : This step often employs cycloaddition reactions or nucleophilic substitutions, which are common in pharmaceutical chemistry.

- Final Functionalization : The amino groups are introduced or modified in the final stages to yield the desired product with optimal biological activity .

Table 1: Summary of Relevant Studies on this compound

Q & A

Q. What are the optimal synthetic routes for Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A precursor like Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate (CAS 2230200-77-6) is synthesized via nucleophilic substitution between oxetan-2-ylmethylamine and a halogenated pyridine intermediate . Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or catalytic hydrogenation) must be carefully controlled to retain the (S)-configuration. Stereochemical integrity is verified via chiral HPLC or polarimetry, with reaction conditions (temperature, solvent) optimized to minimize racemization .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d₆ can confirm substitution patterns (e.g., oxetan-2-yl protons at δ 4.5–5.0 ppm; pyridine carbons at δ 150–160 ppm) .

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ calculated for C₁₀H₁₆N₃O₃: 238.1189).

- HPLC : Purity ≥98% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What safety precautions are critical during handling and storage of this compound?

- Methodological Answer : While specific SDS data for this compound are unavailable, analogous pyridine derivatives (e.g., methyl picolinate) require:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Storage : In airtight containers at 0–6°C, away from strong oxidizers and acids to prevent decomposition .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

Advanced Research Questions

Q. How does the oxetan-2-ylmethylamino substituent influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer : The oxetane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its compact, polar structure improves solubility and bioavailability compared to bulkier substituents. Molecular docking studies (e.g., with GLP-1 receptor analogs) suggest the oxetan-2-yl group participates in hydrogen bonding with active-site residues, which can be validated via mutagenesis assays .

Q. What strategies mitigate racemization during the synthesis of the (S)-configured amino group?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reductions (e.g., nitro to amine) at ≤25°C to slow racemization kinetics .

- Chiral Auxiliaries : Use (S)-specific catalysts (e.g., Ru-BINAP complexes) during asymmetric synthesis .

- In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) or chiral stationary-phase HPLC .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols by:

- Buffer Optimization : Use consistent pH (e.g., 7.4 PBS) to stabilize the compound’s zwitterionic form.

- Control for Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid aggregation .

- Orthogonal Assays : Validate results via SPR (binding affinity) and cell-based functional assays (e.g., cAMP modulation) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.